[3,4'-Bipyridin]-5-ylmethanol
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Overview
Description
[3,4’-Bipyridin]-5-ylmethanol is an organic compound that belongs to the bipyridine family. Bipyridines are characterized by the presence of two pyridine rings connected by a single bond. This specific compound features a hydroxymethyl group attached to the 5-position of the 3,4’-bipyridine structure. Bipyridines are known for their versatility and are widely used in various fields, including coordination chemistry, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,4’-Bipyridin]-5-ylmethanol typically involves the coupling of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, where a boronic acid derivative of pyridine is reacted with a halogenated pyridine under palladium catalysis . Another method involves the direct arylation of pyridine using a palladium catalyst .
Industrial Production Methods: Industrial production of bipyridine derivatives often employs similar catalytic coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: [3,4’-Bipyridin]-5-ylmethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydrogenated bipyridine derivatives.
Substitution: Various substituted bipyridine derivatives depending on the reagents used.
Scientific Research Applications
[3,4’-Bipyridin]-5-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of [3,4’-Bipyridin]-5-ylmethanol largely depends on its role as a ligand in coordination complexes. When it binds to metal centers, it can influence the electronic properties and reactivity of the metal. This interaction can facilitate various catalytic processes, including oxidation-reduction reactions and electron transfer mechanisms . The specific molecular targets and pathways involved vary depending on the metal and the overall structure of the complex.
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry known for forming stable complexes with transition metals.
4,4’-Bipyridine: Used as a precursor to paraquat and known for its ability to bridge metal centers in coordination polymers.
3,3’-Bipyridine: Known for its use in the synthesis of phosphodiesterase inhibitors used in the treatment of heart failure.
Uniqueness: [3,4’-Bipyridin]-5-ylmethanol is unique due to the presence of the hydroxymethyl group, which can participate in additional hydrogen bonding and reactivity compared to other bipyridine derivatives. This functional group can enhance its solubility and modify its electronic properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(5-pyridin-4-ylpyridin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-9-5-11(7-13-6-9)10-1-3-12-4-2-10/h1-7,14H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPLDUCLLYQBLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN=CC(=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744422 |
Source
|
Record name | ([3,4'-Bipyridin]-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227583-37-0 |
Source
|
Record name | ([3,4'-Bipyridin]-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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